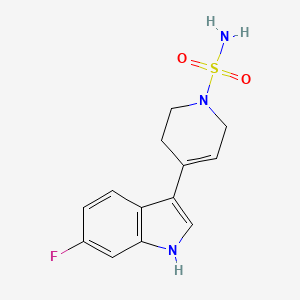![molecular formula C17H14N2O B10835446 4-(2-methylphenoxy)-4H-imidazo[1,5-a]indole](/img/structure/B10835446.png)
4-(2-methylphenoxy)-4H-imidazo[1,5-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29473428-Compound-34: is a small molecular drug developed by REDX PHARMA PLCThis compound has shown significant potential in oncology due to its ability to inhibit the activity of LSD1, which plays a crucial role in the regulation of gene expression .
Preparation Methods
The synthetic route for PMID29473428-Compound-34 involves several key steps. The starting materials and reagents used in the synthesis include cyclopropylamine and various aromatic compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
PMID29473428-Compound-34 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID29473428-Compound-34 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of LSD1 and its effects on gene expression.
Biology: It is used to investigate the role of LSD1 in various biological processes, including cell differentiation and proliferation.
Medicine: It has potential therapeutic applications in the treatment of cancer and other diseases where LSD1 is implicated.
Industry: It may be used in the development of new drugs and therapies targeting LSD1
Mechanism of Action
The mechanism of action of PMID29473428-Compound-34 involves the inhibition of lysine-specific demethylase LSD1. LSD1 has an FAD co-factor which is covalently modified by the cyclopropylamine in PMID29473428-Compound-34 through an electron-transfer mechanism. This inhibition disrupts the normal function of LSD1, preventing the catalysis of key biochemical reactions and leading to a cascade of downstream effects within the cellular pathway .
Comparison with Similar Compounds
PMID29473428-Compound-34 is unique in its ability to inhibit LSD1 through a mechanism-based approach. Similar compounds include:
Tranylcypromine: Another inhibitor of LSD1, but with a different mechanism of action.
Salicylaldehyde-containing molecules: These also inhibit LSD1 but through different pathways.
PMID29473428-Compound-34 stands out due to its specific targeting and inhibition mechanism, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-(2-methylphenoxy)-4H-imidazo[1,5-a]indole |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-5-9-16(12)20-17-13-7-3-4-8-14(13)19-11-18-10-15(17)19/h2-11,17H,1H3 |
InChI Key |
OZIYVKPSWZBCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2C3=CC=CC=C3N4C2=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10835364.png)
![7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10835387.png)
![2-[3-[(4-Chloro-2-fluorophenyl)carbamoylamino]-4-[cyclohexyl(2-methylpropyl)amino]phenoxy]acetic acid](/img/structure/B10835398.png)
![8-[4-[[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-2,4-dimethyl-1,4-benzoxazin-3-one](/img/structure/B10835404.png)
![6-Chloro-4-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B10835420.png)
![N-(4-chlorophenyl)-2-[4-[2-(trifluoromethyl)pyridin-4-yl]cyclohexyl]propanamide](/img/structure/B10835427.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835433.png)
![6-[3-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B10835435.png)
![1-Cyclohexyl-2-(10-fluoro-4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaen-7-yl)ethanol](/img/structure/B10835441.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835445.png)

![N-[(1S,9aR)-1-phenyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]-2-methoxy-6-methylsulfanyl-4-(trifluoromethyl)benzamide](/img/structure/B10835460.png)
![7-Bromo-5-[3,3-dimethyl-4-(methylsulfonyl)-1-piperazinyl]imidazo[1,5-a]pyridine](/img/structure/B10835466.png)
![2-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-N-(dimethylsulfamoyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B10835468.png)
